molecular formula C22H20N4O2 B12150893 N,N'-bis(4-methoxyphenyl)quinoxaline-2,3-diamine

N,N'-bis(4-methoxyphenyl)quinoxaline-2,3-diamine

Cat. No.: B12150893
M. Wt: 372.4 g/mol
InChI Key: OQUQVMPOKFFROE-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine is an organic compound with the molecular formula C22H20N4O2 This compound is characterized by the presence of two methoxyphenyl groups attached to a quinoxaline core, which is further substituted with diamine groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine typically involves the condensation of 4-methoxyaniline with quinoxaline derivatives. One common method includes the reaction of 4-methoxyaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure with a naphthalene core instead of quinoxaline.

    N,N’-bis(4-methoxyphenyl)aniline: Lacks the quinoxaline core, simpler structure.

    Quinoxaline-2,3-diones: Different functional groups at the 2 and 3 positions.

Uniqueness

N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine is unique due to its combination of methoxyphenyl groups and quinoxaline core, which imparts distinct electronic properties and potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-N,3-N-bis(4-methoxyphenyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C22H20N4O2/c1-27-17-11-7-15(8-12-17)23-21-22(24-16-9-13-18(28-2)14-10-16)26-20-6-4-3-5-19(20)25-21/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

OQUQVMPOKFFROE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC

Origin of Product

United States

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